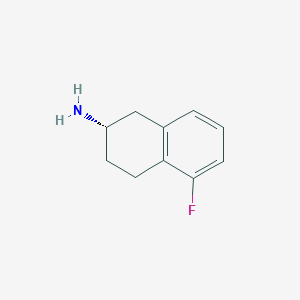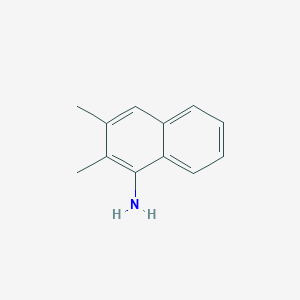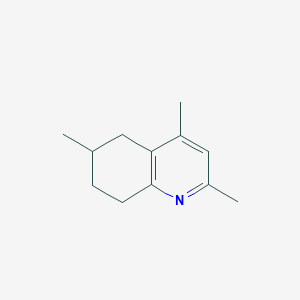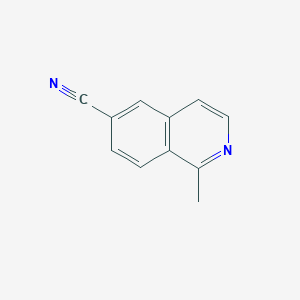
1-Isopropyl-2-methyl-2-propylazetidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2-methyl-2-propylazetidin-3-one is a chemical compound belonging to the azetidine family Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2-methyl-2-propylazetidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of N-substituted amino alcohols using strong bases or acids as catalysts. The reaction conditions often require careful temperature control to ensure the formation of the azetidine ring without unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high yield and purity. Industrial methods focus on scalability and cost-effectiveness while maintaining the desired chemical properties.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-2-methyl-2-propylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Applications De Recherche Scientifique
1-Isopropyl-2-methyl-2-propylazetidin-3-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers. Its unique ring structure makes it valuable in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties. Its derivatives may serve as lead compounds for drug development.
Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-2-methyl-2-propylazetidin-3-one involves its interaction with molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, leading to various biological effects. The specific molecular targets and pathways depend on the compound’s structure and substituents, which influence its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
N-Substituted Azetidines: Compounds with various substituents on the nitrogen atom, leading to different chemical and biological properties.
Aziridines: Three-membered nitrogen-containing heterocycles with similar ring strain and reactivity.
Uniqueness: 1-Isopropyl-2-methyl-2-propylazetidin-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
2-methyl-1-propan-2-yl-2-propylazetidin-3-one |
InChI |
InChI=1S/C10H19NO/c1-5-6-10(4)9(12)7-11(10)8(2)3/h8H,5-7H2,1-4H3 |
Clé InChI |
AZQUIHMAINVRQK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(=O)CN1C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one](/img/structure/B11916691.png)
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11916696.png)

![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)



![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)



![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11916775.png)
